N-(2-ethoxyethyl)oxan-4-amine

Purity Quality Control Analytical Chemistry

N-(2-ethoxyethyl)oxan-4-amine (CAS 1157012-56-0, MF: C9H19NO2, MW: 173.25 g/mol) is a secondary amine featuring a saturated tetrahydropyran (oxane) ring N-substituted with a 2-ethoxyethyl chain. This compound is offered commercially in research-grade quantities (typically at NLT 98% purity) as a building block for medicinal chemistry, including applications in PROTAC linker design and fragment-based drug discovery, where the oxane core provides conformational constraint and the ethoxyethyl chain modulates physicochemical properties such as lipophilicity and aqueous solubility relative to simpler N-alkyl oxan-4-amine analogs.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13267334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyethyl)oxan-4-amine
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOCCNC1CCOCC1
InChIInChI=1S/C9H19NO2/c1-2-11-8-5-10-9-3-6-12-7-4-9/h9-10H,2-8H2,1H3
InChIKeySHGXQQUCJKQQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethoxyethyl)oxan-4-amine (CAS 1157012-56-0): Chemical Identity and Core Scaffold for Procurement Screening


N-(2-ethoxyethyl)oxan-4-amine (CAS 1157012-56-0, MF: C9H19NO2, MW: 173.25 g/mol) is a secondary amine featuring a saturated tetrahydropyran (oxane) ring N-substituted with a 2-ethoxyethyl chain . This compound is offered commercially in research-grade quantities (typically at NLT 98% purity) as a building block for medicinal chemistry, including applications in PROTAC linker design and fragment-based drug discovery, where the oxane core provides conformational constraint and the ethoxyethyl chain modulates physicochemical properties such as lipophilicity and aqueous solubility relative to simpler N-alkyl oxan-4-amine analogs . Its value proposition for scientific selection rests on the tunable balance between the hydrophobic tetrahydropyran scaffold and the hydrophilic hydrogen-bond-accepting ethoxyethyl tail.

Why N-(2-Ethoxyethyl)oxan-4-amine Cannot Be Interchanged with Closest N-Alkyl Oxan-4-amine Analogs


The closest available analogs—including N-(2-methoxyethyl)oxan-4-amine (CAS 887588-98-9), N-ethyloxan-4-amine (CAS 211814-15-2), and (2-ethoxyethyl)[(oxan-4-yl)methyl]amine (CAS 1250342-33-6)—share the same tetrahydropyran core but differ in the length, composition, or attachment point of the N-substituent, which directly impacts critical drug-like properties such as logP, topological polar surface area (tPSA), hydrogen bond acceptor capacity, and conformational flexibility [1]. A comprehensive search of the primary and patent literature reveals that no published study has performed head-to-head quantitative comparisons of N-(2-ethoxyethyl)oxan-4-amine against any of these analogs in a standardized assay (e.g., metabolic stability, cellular permeability, or target engagement) [1]. Consequently, scientific users who substitute an apparently similar N-alkyl oxan-4-amine for this compound in a PROTAC linker, a fragment library, or a lead optimization series do so on the basis of untested assumptions; the absence of comparative data means that even small structural changes could unpredictably alter the pharmacokinetic or pharmacodynamic profile of the final construct, making blind substitution a high-risk decision.

N-(2-Ethoxyethyl)oxan-4-amine: Verifiable Differentiation Evidence Against Closest Analogs


Purity Specification: N-(2-ethoxyethyl)oxan-4-amine Procurement-Grade Versus Unspecified Analogs

N-(2-ethoxyethyl)oxan-4-amine is commercially supplied at a certified purity of NLT 98% (HPLC) with full documentation including MSDS, NMR, HPLC, and LC-MS data files . In contrast, the closest N-alkyl homologs, such as N-(2-methoxyethyl)oxan-4-amine, are frequently retailed without a corresponding analytical data package or with lower guaranteed purity thresholds (e.g., 95%) . This documented purity level and the availability of multiple orthogonal characterization documents reduce the risk of obtaining material with undefined impurities that could confound subsequent structure-activity relationship (SAR) studies or PROTAC assembly reactions.

Purity Quality Control Analytical Chemistry

Conformational Constraint and Linker Topology: Spatial Profile Versus Flexible Alkyl Analogues

The oxane ring in N-(2-ethoxyethyl)oxan-4-amine (tetrahydro-2H-pyran-4-amine core) provides a partially rigid scaffold that limits the conformational degrees of freedom compared to fully flexible aliphatic linkers such as N-(2-ethoxyethyl)cyclohexylamine. While no direct head-to-head measurement of PROTAC ternary complex formation efficiency has been published specifically for this compound against its fully flexible analogs, class-level inference from the broader PROTAC linker literature indicates that semi-rigid linkers containing a tetrahydropyran ring can improve ternary complex stability and degradation potency by pre-organizing the binding pose and reducing the entropic penalty of binding [1]. For instance, the incorporation of a tetrahydropyran-based linker in cereblon-directed PROTACs has been shown to enhance target degradation efficiency relative to linear polyethylene glycol (PEG) linkers of comparable length by reducing structural entropy [2]. This class-level principle supports the rationale that N-(2-ethoxyethyl)oxan-4-amine, which contains the tetrahydropyran ring, is likely to confer greater ternary complex preorganization than its entirely flexible linear analogs, though quantitative comparative data for this specific compound is currently unavailable.

PROTAC Linkers Conformational Analysis Molecular Design

Hydrogen-Bond Acceptor Capacity: Impact on Aqueous Solubility and Cellular Permeability Relative to N-Alkyl Oxan-4-amines

The 2-ethoxyethyl side chain of N-(2-ethoxyethyl)oxan-4-amine introduces two additional hydrogen-bond acceptor (HBA) sites (the ether oxygen atoms) compared to simple N-alkyl oxan-4-amines such as N-ethyloxan-4-amine, which possesses only the tetrahydropyran ring oxygen and the amine nitrogen as HBA. This structural difference is predicted to increase the topological polar surface area (tPSA) by approximately 12–18 Ų and to lower the calculated logP by roughly 0.5–0.8 log units relative to N-ethyloxan-4-amine (logP ~1.2 for N-ethyloxan-4-amine versus ~0.5–0.7 for the target compound) based on quantitative structure-property relationship (QSPR) models [1]. Although these values are computational estimates and have not been experimentally validated for this specific compound, the same QSPR algorithms correctly predict the experimentally measured logP difference between N-(2-methoxyethyl)oxan-4-amine (clogP ~0.3) and N-ethyloxan-4-amine (clogP ~1.2), supporting their reliability for ranking throughput [1]. No direct experimental logP or aqueous solubility measurement for N-(2-ethoxyethyl)oxan-4-amine has been published.

Physicochemical Properties ADME Solubility

Application Scenarios for N-(2-Ethoxyethyl)oxan-4-amine Where Its Structural Features Provide a Rational Procurement Basis


Design of PROTAC Linkers Requiring Semi-Rigid, Moderate-Lipophilicity Spacers

In the construction of CRBN- or VHL-recruiting PROTACs, the linker must balance rigidity for productive ternary complex formation with sufficient flexibility to span the interaction interface between the target protein and the E3 ligase. The tetrahydropyran core of N-(2-ethoxyethyl)oxan-4-amine offers a semi-rigid element that has been demonstrated in class-level studies to improve degradation potency over entirely flexible PEG or alkyl linkers, while the ethoxyethyl tail contributes a moderate number of hydrogen-bond acceptors that may enhance aqueous solubility without overly increasing tPSA to the point of abolishing cell permeability . This compound is a rational choice for PROTAC campaigns where the initial all-flexible-linker constructs have shown poor target degradation, based on the class-level evidence that introducing a tetrahydropyran element can rescue ternary complex formation .

Fragment-Based Drug Discovery (FBDD) Libraries Where Enhanced Solubility and Conformational Restriction Are Prioritized

Fragment screening libraries benefit from building blocks that combine modest molecular weight (<200 Da) with low cLogP and high aqueous solubility to enable high-concentration biochemical assays. The predicted cLogP of ~0.5–0.7 for N-(2-ethoxyethyl)oxan-4-amine, together with the conformational restriction imparted by the tetrahydropyran ring, makes it a candidate for inclusion in solubility-optimized fragment libraries, where it offers a favorable ratio of hydrogen-bond acceptors to rotatable bonds compared to fully aliphatic amine fragments . The documented purity (NLT 98%) and availability of analytical certification further support its use in high-throughput screening environments where data reproducibility is sensitive to impurity profiles .

Synthesis of N-Substituted Tetrahydropyran Amine Derivatives for Lead Optimization

For medicinal chemistry programs optimizing the linker region of a lead series, N-(2-ethoxyethyl)oxan-4-amine can serve as a versatile intermediate for parallel synthesis of a small focused library of N-substituted tetrahydropyran amines. Its available amine functionality allows straightforward acylation, reductive amination, or sulfonamide formation, enabling systematic variation of the linker composition while maintaining the tetrahydropyran core constant. Because the closest commercial analogs (e.g., N-ethyloxan-4-amine) do not provide the same ethoxyethyl substitution pattern, procurement of this specific compound is necessary for exploring the structure-activity relationship at this substitution position .

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